molecular formula C14H7ClN2O5S B3484627 (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B3484627
M. Wt: 350.7 g/mol
InChI Key: UTBITCARMYVFAD-WUXMJOGZSA-N
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Description

(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic agents. The presence of a furan ring and a nitrophenyl group further enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of the phenyl ring followed by a coupling reaction with the furan ring.

    Final Assembly: The final step involves the condensation of the furan and thiazolidine-2,4-dione intermediates under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Potential use in the development of organic semiconductors and conductive polymers.

Biology

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for further biological testing.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.

Medicine

    Antidiabetic Agents:

    Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer formulations to enhance properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as a modulator of nuclear receptors, influencing gene expression and cellular responses.

    Redox Activity: The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in diabetes treatment.

    Troglitazone: An older antidiabetic drug with a similar core structure.

Uniqueness

    Structural Features: The presence of the furan ring and nitrophenyl group distinguishes it from other thiazolidinediones.

    Chemical Reactivity: Enhanced reactivity due to the nitrophenyl group, allowing for diverse chemical modifications.

    Broader range of applications in chemistry, biology, and industry compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O5S/c15-9-3-1-7(5-10(9)17(20)21)11-4-2-8(22-11)6-12-13(18)16-14(19)23-12/h1-6H,(H,16,18,19)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBITCARMYVFAD-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

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